4-Ethyl-3-fluorophenylboronic acid

Übersicht

Beschreibung

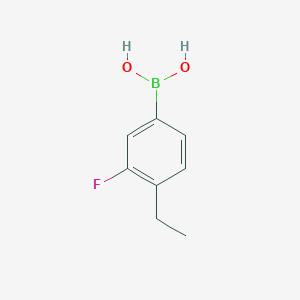

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-fluorophenylboronic acid is1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis

4-Ethyl-3-fluorophenylboronic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Synthesis of Fluorinated Compounds

Phenylboronic acids, including derivatives like 4-Ethyl-3-fluorophenylboronic acid, play a crucial role in the synthesis of fluorinated compounds through Suzuki-Miyaura coupling reactions. These reactions are pivotal in creating biphenyl derivatives with fluorine atoms, which are valuable in the pharmaceutical industry and material science due to their unique properties (Erami et al., 2017).

Sensor Technology

Glucose Sensing

Phenylboronic acid derivatives have been utilized in developing non-invasive glucose sensors. For instance, 4-Amino-3-fluorophenylboronic acid and related compounds have been incorporated into photonic crystal materials for glucose sensing in tear fluid. This technology holds promise for diabetes management, offering a non-invasive alternative to traditional blood glucose monitoring (Alexeev et al., 2004).

Surface Chemistry

Adsorption Mechanism Studies

The adsorption behaviors of phenylboronic acid derivatives on surfaces have been explored using spectroscopic techniques. These studies help understand how substituents, including fluorine, affect the interaction of these molecules with surfaces, which is crucial for designing sensors and catalysts (Piergies et al., 2013).

Material Science

Glucose-Responsive Materials

Fluorophenylboronic acids are integral to creating glucose-responsive materials. By forming reversible bonds with sugars, these compounds enable the development of materials that can dynamically respond to glucose levels, paving the way for innovative drug delivery systems and diagnostic tools (Luo et al., 2020).

Safety And Hazards

The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Eigenschaften

IUPAC Name |

(4-ethyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYKIKQGUYJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

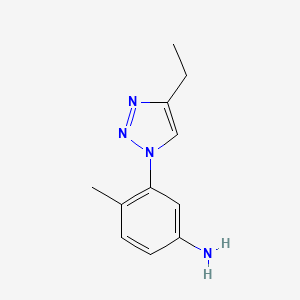

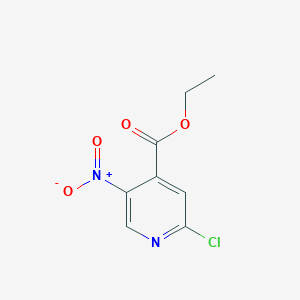

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)